molecular formula C16H16ClN5O B2437611 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-chlorophenyl)acetamide CAS No. 2034376-30-0

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-chlorophenyl)acetamide

Cat. No. B2437611
M. Wt: 329.79
InChI Key: QYOBTRRPXYCWPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-chlorophenyl)acetamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be used as a therapeutic agent for various types of cancer.

Scientific Research Applications

Anticancer and Antimicrobial Activities

Compounds containing the 1,2,4-triazolo[1,5-a]pyrimidin moiety, similar to N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-chlorophenyl)acetamide, have shown promise in anticancer and antimicrobial activities. For instance, studies have demonstrated the synthesis of compounds with this moiety exhibiting significant antiproliferative activities against various human cancer cell lines. Additionally, their potential in antimicrobial applications has been explored, indicating effectiveness against certain microbial strains (Wang et al., 2015), (Lahmidi et al., 2019).

Potential as Antiasthma Agents

Research has identified compounds with the triazolo[1,5-c]pyrimidine structure as potential antiasthma agents. These compounds have been found to act as mediator release inhibitors, suggesting their possible use in asthma treatment (Medwid et al., 1990).

Herbicidal and Antimalarial Applications

Studies have also explored the use of triazolo[1,5-a]pyrimidine derivatives in herbicidal and antimalarial contexts. These compounds have shown effectiveness against certain plant and malaria species, indicating their potential in agricultural and pharmaceutical applications (Yang et al., 2001), (Werbel et al., 1973).

Serotonin Receptor Antagonism

Certain derivatives of triazolo[1,5-a]pyrimidines have been studied for their ability to bind to and inhibit serotonin 5-HT6 receptors, which could be significant in the development of neuropsychiatric disorder treatments (Ivachtchenko et al., 2010).

Synthesis and Crystallography

The synthesis and structural characterization of compounds with the triazolo[1,5-a]pyrimidine core have been extensively studied. These studies provide insights into the chemical properties and potential modifications of these compounds for various applications (Repich et al., 2017).

properties

IUPAC Name

2-(2-chlorophenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O/c17-14-6-2-1-5-13(14)8-15(23)18-7-3-4-12-9-19-16-20-11-21-22(16)10-12/h1-2,5-6,9-11H,3-4,7-8H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOBTRRPXYCWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCCCC2=CN3C(=NC=N3)N=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-chlorophenyl)acetamide

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